2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
Historical Development of Benzodioxole-Benzothiazole Hybrid Compounds
The structural fusion of benzodioxole and benzothiazole moieties represents a strategic advancement in heterocyclic medicinal chemistry. Benzothiazole derivatives first gained prominence in the 1960s with the development of azole-based antifungal agents. By the 1980s, researchers recognized the benzothiazole nucleus as a privileged scaffold for antimicrobial and antitumor applications, particularly due to its ability to intercalate DNA and inhibit topoisomerase enzymes. Parallel developments in benzodioxole chemistry emerged from natural product research, as this moiety is present in bioactive lignans and alkaloids.
The hybridization of these systems began in earnest during the 2000s, driven by the need to overcome microbial resistance and improve pharmacokinetic profiles. Early successes included benzothiazole-quinoline hybrids showing dual inhibition of DNA gyrase and topoisomerase IV. Contemporary work demonstrates that incorporating benzodioxole fragments enhances blood-brain barrier penetration while maintaining target affinity. The compound under investigation represents a next-generation hybrid, combining three pharmacophoric elements:
- Benzodioxole : Modulates electron density and metabolic stability
- Benzothiazole : Provides DNA-intercalation capacity
- Oxolane (tetrahydrofuran) : Improves solubility and conformational flexibility
Structural Significance in Medicinal Chemistry Research
The molecular architecture of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide exhibits three critical design features:
Table 1: Key Structural Features and Their Functional Roles
The acetamide linker between the benzodioxole and benzothiazole units allows conformational flexibility while maintaining optimal distance between pharmacophores. Chlorine at position 5 of the benzothiazole ring introduces steric and electronic effects that enhance target selectivity, as demonstrated in related antimycobacterial agents.
Theoretical Framework and Research Rationale
This compound’s design incorporates three validated medicinal chemistry strategies:
- Bioisosteric Replacement : The oxolane group serves as a polar isostere of tetrahydropyran, reducing metabolic oxidation risks while maintaining hydrogen-bonding capacity.
- Fragment-Based Hybridization : Merging benzodioxole (natural product mimic) with benzothiazole (synthetic anticancer scaffold) creates novel chemical space for target exploration.
- Allosteric Modulation : Molecular modeling suggests the N-[(oxolan-2-yl)methyl] group induces conformational changes in kinase binding pockets, potentially enabling dual ATP-competitive/allosteric inhibition.
Quantum mechanical calculations predict strong electrostatic complementarity between the chlorine substituent and conserved arginine residues in DNA repair enzymes (e.g., PARP-1). The methyl group at position 4 likely reduces rotational freedom, stabilizing ligand-receptor complexes.
Current Knowledge Gaps and Research Objectives
Despite advances in benzothiazole hybrid chemistry, critical questions remain unresolved:
Knowledge Gaps :
- Impact of oxolane stereochemistry (R vs. S configuration) on target binding
- Metabolic fate of the acetamide linker in hepatic microsomes
- Comparative efficacy against solid tumors vs. hematological malignancies
Research Objectives :
- Establish synthetic routes for stereoselective oxolane incorporation
- Characterize structure-activity relationships through systematic substituent variation
- Evaluate dual inhibition potential against kinase and DNA repair targets
- Develop predictive QSAR models for hybrid optimization
Preliminary docking studies indicate potential cross-reactivity with EGFR and BRAF kinases, suggesting broad-spectrum anticancer applications. However, the precise mechanism remains unverified, necessitating comprehensive enzymatic assays.
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-13-16(23)5-7-19-21(13)24-22(30-19)25(11-15-3-2-8-27-15)20(26)10-14-4-6-17-18(9-14)29-12-28-17/h4-7,9,15H,2-3,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCYLLFZOLHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole and benzothiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole and benzodioxole derivatives exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to selectively inhibit various cancer cell lines by interfering with critical cellular pathways. The incorporation of the oxolan moiety in this compound may enhance its bioavailability and efficacy against tumors.
Case Study:
A study demonstrated that similar benzothiazole derivatives had IC50 values in the micromolar range against breast cancer cell lines, suggesting that modifications to the structure can lead to improved activity against specific cancers .
Antimicrobial Properties
Compounds with similar structural motifs have also been tested for antimicrobial activities. The presence of chlorine in the benzothiazole ring has been associated with enhanced antibacterial effects. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus, indicating potential as a lead compound for antibiotic development .
α-Amylase Inhibition
The compound has potential applications in managing diabetes through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Compounds derived from benzodioxole have shown promising results in inhibiting this enzyme, thus reducing glucose absorption.
Experimental Data:
In a comparative study, similar compounds demonstrated IC50 values ranging from 5 to 15 µM for α-amylase inhibition, indicating that structural modifications can significantly impact enzyme activity .
Neuroscience Applications
Recent studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly in models of neurodegenerative diseases. The ability of benzodioxole derivatives to cross the blood-brain barrier makes them candidates for further exploration in treating conditions such as Alzheimer's disease.
Neuroprotective Effects:
Research has indicated that related compounds can reduce oxidative stress markers in neuronal cells, suggesting their potential role as neuroprotective agents .
Synthesis and Development
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves multi-step organic reactions that include nucleophilic substitutions and coupling reactions. The yield and purity of synthesized compounds are critical for their subsequent biological testing.
Synthesis Overview:
A typical synthesis pathway might involve:
- Formation of the benzodioxole precursor.
- Chlorination to introduce the chloro group.
- Coupling with oxolan derivatives under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Benzodioxole vs. Benzothiazole Hybrids: The target compound combines a benzodioxole (electron-rich, lipophilic) with a benzothiazole (planar, π-conjugated) core.
Oxolane Side Chain : Unlike rigid cyclic ethers (e.g., tetrahydrofuran derivatives in rapamycin analogues ), the oxolane group in the target compound may adopt multiple conformations, influencing membrane permeability.
Spectroscopic and Crystallographic Comparisons
- NMR Profiling : The benzodioxole protons (δ ~6.7–6.9 ppm) and benzothiazole aromatic signals (δ ~7.2–8.0 ppm) would dominate the 1H NMR spectrum. Region-specific chemical shifts, as observed in rapamycin analogues , could help map substituent-induced electronic changes.
- Crystallography : The target compound’s crystal packing may resemble N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which forms hydrogen-bonded chains (N–H···O) along the b-axis . SHELX-based refinements (commonly used for small molecules ) would resolve disorder in the oxolane group.
Bioactivity and Functional Insights
While direct data is unavailable, inferences can be drawn:
- Antimicrobial Potential: Chlorinated benzothiazoles (e.g., 5-Cl substitution) exhibit enhanced activity against Gram-positive bacteria compared to non-halogenated analogues .
- Metabolic Stability : The benzodioxole moiety may reduce oxidative metabolism, as seen in other methylenedioxy-containing compounds .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, which is known for its role in various biological activities.
- A benzothiazole component, which has been associated with anticancer and antimicrobial effects.
- An oxolan ring that may enhance its pharmacokinetic properties.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth. The compound under discussion has shown promise in preclinical studies targeting cancer cell lines. For instance, it was found to inhibit the proliferation of certain cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The presence of the benzodioxole structure suggests potential antimicrobial properties. Studies have demonstrated that similar compounds can exhibit activity against a range of pathogens, including bacteria and fungi. This compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways could be explored further in clinical settings.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:
- Absorption : The oxolan moiety may enhance solubility and absorption.
- Distribution : The lipophilicity associated with the benzothiazole structure could facilitate tissue distribution.
- Metabolism : Potential metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves coupling chloroacetyl chloride with aminobenzothiazole derivatives in dioxane or triethylamine, followed by recrystallization from ethanol-DMF mixtures . For optimization:
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (1H/13C): Assign peaks for benzodioxol, benzothiazole, and oxolane moieties, focusing on coupling constants (e.g., J-values for aromatic protons) .
- IR Spectroscopy: Confirm functional groups (amide C=O at ~1668 cm⁻¹, benzodioxol C-O-C at ~1267 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., 527.8 g/mol for analogs) and fragmentation patterns .
Q. How should researchers design solubility and stability studies for this compound?
Methodological Answer:
- Solubility: Test in polar (DMSO, ethanol) and non-polar (chloroform) solvents using UV-Vis or gravimetric methods. Note potential DMF co-solvent requirements .
- Stability: Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (2–10) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s reactivity or biological targets?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states, validated against experimental data .
- Docking Studies: Target benzothiazole-binding enzymes (e.g., kinases) via AutoDock Vina, focusing on π-π stacking with benzodioxol and H-bonding with acetamide .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
Methodological Answer:
Q. What strategies are effective for modifying substituents to enhance selectivity while minimizing toxicity?
Methodological Answer:
- SAR Analysis: Replace 5-chloro-4-methylbenzothiazole with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .
- Toxicity Screening: Use in vitro hepatocyte models (e.g., HepG2) and Ames tests for mutagenicity .
Technical Challenges and Solutions
Q. How can crystallization challenges (e.g., low yield, impurities) be addressed for X-ray diffraction studies?
Methodological Answer:
Q. What experimental protocols mitigate side reactions during N-alkylation of the oxolane group?
Methodological Answer:
- Protection-Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during alkylation .
- Reaction Monitoring: Track byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 alkylating agent:substrate) .
Data Reproducibility and Validation
Q. How should researchers validate synthetic yields and activity data across labs?
Methodological Answer:
Q. What statistical tools are recommended for analyzing dose-response relationships in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
